Molecular Weight and Formula vs. Direct-Linked Analog
The target compound (C10H12N4, MW 188.23 g/mol) differs from the direct-linked analog 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline (C9H10N4, MW 174.20 g/mol) by the insertion of a methylene (–CH2–) bridge [1]. This structural increment adds 14.03 g/mol to the molecular weight and introduces one additional rotatable bond, increasing the total from 1 to 2 freely rotatable bonds between the triazole and aniline rings . The additional conformational freedom permits the two ring systems to adopt non-coplanar geometries, which is relevant for optimizing binding to protein pockets that require a bent or kinked ligand conformation not accessible with the planar direct-linked analog [2].
| Evidence Dimension | Molecular weight, molecular formula, and number of rotatable bonds between aromatic rings |
|---|---|
| Target Compound Data | C10H12N4, MW 188.23 g/mol, 2 rotatable bonds (CH2 bridge), meta-substituted aniline with methylene spacer |
| Comparator Or Baseline | 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline: C9H10N4, MW 174.20 g/mol, 1 rotatable bond, meta-substituted aniline with direct C–C linkage |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔRotatable Bonds = +1; ΔFormula = +CH2 |
| Conditions | Structural comparison based on IUPAC nomenclature, PubChem registration data, and vendor technical specifications |
Why This Matters
The molecular weight and rotatable bond differences directly affect ligand efficiency metrics (LE = pIC50 / heavy atom count) and conformational entropy penalties upon binding, making the compounds non-interchangeable in SAR series where these parameters are tracked.
- [1] PubChem. Comparative data: CID 57419562 (target) vs. CID 53417629 (direct-linked analog). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. 3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline: Computed Descriptors. National Center for Biotechnology Information, 2025. View Source
